

Application Notes and Protocols for AL002 in Preclinical Alzheimer's Disease Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of **AL002**, a TREM2 (Triggering Receptor Expressed on Myeloid cells 2) agonistic antibody, in Alzheimer's disease (AD) models. The information is compiled from key preclinical studies to guide researchers in designing and executing similar experiments.

Introduction to AL002 and its Mechanism of Action

AL002 is a humanized monoclonal antibody designed to activate TREM2, a receptor primarily expressed on microglia, the resident immune cells of the brain.[1] Genetic evidence strongly links variants in the TREM2 gene to an increased risk of developing late-onset Alzheimer's disease. **AL002** aims to enhance the neuroprotective functions of microglia by stimulating TREM2 signaling.

Signaling Pathway

Activation of TREM2 by **AL002** initiates a downstream signaling cascade that is crucial for microglial function. Upon binding of **AL002**, TREM2 associates with the adaptor protein DAP12 (DNAX-activating protein of 12 kDa). This interaction leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12, which in turn recruits and activates spleen tyrosine kinase (Syk). The activation of Syk triggers further downstream signaling pathways, including the PI3K/Akt pathway, which promotes microglial proliferation,



survival, migration, and phagocytosis of cellular debris and pathological protein aggregates like amyloid-beta (Aβ).[2]



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Caption: AL002-mediated TREM2 signaling pathway in microglia.

Preclinical Animal Models and AL002 Variants

Preclinical studies of **AL002** have utilized several Alzheimer's disease models, each with specific characteristics. Different variants of the **AL002** antibody have been developed for compatibility with these models.

- AL002a: A murine-specific variant that recognizes and activates mouse TREM2.
- AL002c: A variant that recognizes human TREM2, used in mouse models expressing the human TREM2 gene.[1]
- AL002: The clinical candidate antibody, evaluated in non-human primates and humans.

Dosage and Administration in Preclinical Models

The following tables summarize the dosage and administration protocols for **AL002** and its variants in various preclinical models.

Mouse Models of Alzheimer's Disease



Animal Model	Antibody Variant	Dosage	Route of Administr ation	Treatmen t Duration	Key Findings	Referenc e
5XFAD	AL002a	50 mg/kg	Intraperiton eal (i.p.) injection, weekly	14 weeks	Improved performanc e in radial arm water maze and novel object recognition tasks; reduced amyloid load.	[1]
5XFAD (expressin g human TREM2)	AL002c	30 mg/kg	Intraperiton eal (i.p.) injection, weekly	3 months	Activated microglia, reduced neurotoxicit y and inflammato ry signaling, and normalized behavior in an elevated plus maze. Did not alter Aβ plaque load.	[1]
APP/PS1	AL002a	Not specified	Not specified	72 hours (acute)	Doubled the number of CD11b-	[1]



positive
microglia in
the cortex
and
hippocamp
us; halved
nearby
amyloid
deposits.

Non-Human Primate Model

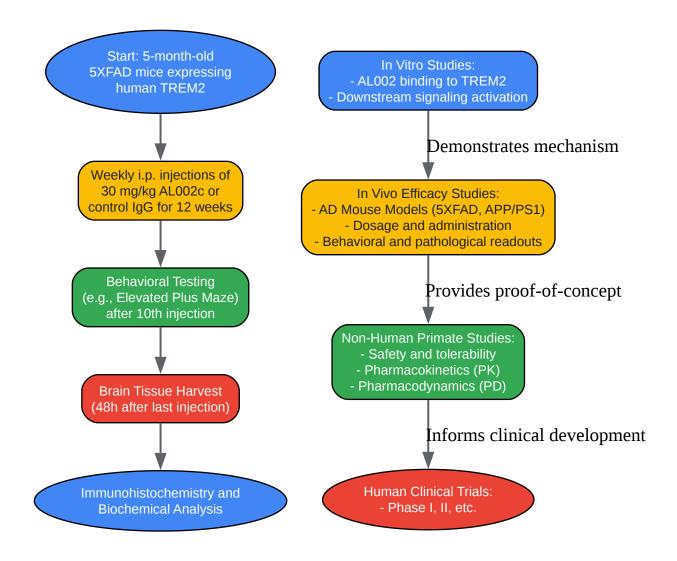
| Animal Model | Antibody Variant | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Cynomolgus Monkeys | **AL002** | Weekly injections (dose not specified) | Intravenous (i.v.) | 4 weeks | Well-tolerated; dose-dependent decrease in soluble TREM2 (sTREM2) in cerebrospinal fluid (CSF) and total TREM2 in the hippocampus and frontal cortex; increased biomarkers of TREM2 signaling in CSF and brain. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in preclinical studies of **AL002**.

Experimental Workflow for Chronic Dosing in 5XFAD Mice





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